molecular formula C4H9N B1330147 2,2-Dimethylaziridine CAS No. 2658-24-4

2,2-Dimethylaziridine

Cat. No. B1330147
CAS RN: 2658-24-4
M. Wt: 71.12 g/mol
InChI Key: FGRJGEWVJCCOJJ-UHFFFAOYSA-N
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Description

2,2-Dimethylaziridine is a type of aziridine compound characterized by the presence of two methyl groups attached to the same nitrogen atom in the three-membered aziridine ring. This structural feature imparts unique chemical properties to the molecule, making it a subject of interest in various chemical reactions and potential applications, particularly in the field of medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 2,2-dimethylaziridine derivatives can be achieved through different methods. For instance, 3-(2-chloroalkyl)-2,2-dihaloaziridines are synthesized via cycloaddition of dihalocarbenes to the CN double bond of β-chloroimines . Another example is the synthesis of 3-cyclopropyl-1,2-dimethyldiaziridine, which involves a procedure that combines cyclopropane and diaziridine rings in one molecule .

Molecular Structure Analysis

The molecular structure of aziridine compounds can be complex, with the potential for various conformations. For example, the molecular structure of 3-cyclopropyl-1,2-dimethyldiaziridine has been studied using gas-phase electron diffraction and quantum chemical calculations, revealing the presence of anti and gauche conformers . The structural parameters of these gaseous molecules have been compared with those of structural analogues in the crystal phase.

Chemical Reactions Analysis

2,2-Dimethylaziridine and its derivatives participate in a variety of chemical reactions. Nucleophilic cleavage of 2,2-dimethylaziridines can exhibit regioselectivity depending on the degree of leaving group activation, with abnormal ring opening explained by an SET mechanism . Additionally, acylated 2,2-dimethylaziridines exhibit regioselectivity in ring opening by sodium thiophenolate, demonstrating borderline SN2 behavior due to the planarization of the nitrogen pyramid . Furthermore, reactions with aliphatic amines can form N,N'-substituted 1,1-dimethylethylenediamines through highly regioselective ring opening of activated 2,2-dimethylaziridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-dimethylaziridine compounds are influenced by their molecular structure. For instance, the stability of these compounds in physiological media is a critical aspect, as they undergo rapid hydrolysis under neutral or acidic conditions and are stable only in alkaline solutions . The photolysis of aroyl azides in the presence of 2,2-dimethylaziridine derivatives can lead to the formation of tetramethyl-1-aroylaziridines and tetramethyl-2-aryl-2-oxazolines . Additionally, the reactivity of these compounds in biological systems has been investigated, with procedures developed for their quantitative estimation in blood and urine .

Scientific Research Applications

Quantitative Estimation in Biological Systems

2,2-Dimethylaziridine compounds have been used in biological systems for their alkylating properties. A study by Lalka and Bardos (1973) developed procedures for the quantitative estimation of these compounds in blood and urine. They found that 2,2-dimethylaziridine agents undergo rapid hydrolysis under neutral or acidic conditions and are stable only in alkaline solutions (Lalka & Bardos, 1973).

Antitumor Applications and Radiation Potentiating Effects

Bardos, Dunn, and Perlman (1979) identified the use of 2,2-dimethyl phosphoraziridines as antitumor agents that show synergistic effects with X-irradiation. These compounds exhibit rapid hydrolysis and have potential in blocking the repair of X-irradiation-induced DNA strand breaks (Bardos, Dunn, & Perlman, 1979).

Synthesis and Antineoplastic Properties

In a study by MacDiarmid et al. (1985), a series of N-substituted bis(2,2-dimethyl-1-aziridinyl)phosphinic amides was synthesized. These compounds exhibited significant antitumor activity, highlighting the role of 2,2-dimethylaziridine in enhancing antitumor selectivity (MacDiarmid et al., 1985).

Nucleophilic Cleavage and Reaction Mechanism

Stamm et al. (1982) explored the regioselectivity of nucleophilic attack on 2,2-dimethylaziridines, which is influenced by the degree of leaving group activation. This study provides insights into the reaction mechanism of these compounds (Stamm et al., 1982).

Future Directions

The synthesis of aziridines, including 2,2-Dimethylaziridine, has seen tremendous progress over the past decade . Future research may focus on developing new synthetic strategies and exploring the diverse array of difunctionalization reactions using the dication pool approach .

properties

IUPAC Name

2,2-dimethylaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-4(2)3-5-4/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRJGEWVJCCOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30903792
Record name 2,2-Dimethylaziridine
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Molecular Weight

71.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylaziridine

CAS RN

2658-24-4
Record name 2,2-Dimethylaziridine
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Record name 2,2-Dimethylaziridine
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Record name 2,2-Dimethylaziridine
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Record name 2,2-Dimethylaziridine
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Record name 2,2-dimethylaziridine
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Record name 2,2-DIMETHYLAZIRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
476
Citations
J Krupčík, J Mydlová, P Májek, P Šimon… - … of Chromatography A, 2008 - Elsevier
In this paper, methods are described that are used for studying first-order reaction kinetics by gas chromatography. Basic theory is summarized and illustrated using the interconversion …
Number of citations: 31 www.sciencedirect.com
JN Roedel, F Langenecker… - Journal of Coordination …, 2009 - Taylor & Francis
The reaction of zinc(II)bromide and zinc(II)-, cadmium(II)-, and mercury(II)iodide with 2,2-dimethylaziridine (az) yields tetrahedral mononuclear complexes of the type (az) 2 MX 2 (M = Zn…
Number of citations: 1 www.tandfonline.com
TJ Bardos, JA Dunn, ME Perlman - International Journal of Radiation …, 1979 - Elsevier
Three 2,2-dimethyl phosphoraziridines, bis(2,2-dimethylaziridinyl)phosphinyl urethane (AB-132, NSC 51325), ethyl bis(2,2-dimethylaziridinyi)phosphinate (AB-163 NSC 108878) and …
Number of citations: 10 www.sciencedirect.com
E Budzisz, R Bobka, A Hauss, JN Roedel, S Wirth… - Dalton …, 2012 - pubs.rsc.org
The synthesis, spectroscopic and X-ray structural characterization of copper(II) and palladium(II) complexes with aziridine ligands as 2-dimethylaziridine HNCH2CMe2 (a), the bidentate …
Number of citations: 32 pubs.rsc.org
FD Greene, WR Bergmark… - The Journal of Organic …, 1969 - ACS Publications
Diaziridinones, 1, undergo oxidation-reduction and rearrangement reactions in the presence of substituted hydrazines. Reaction of di-f-butyidiaziridinone, la, with 1, 2-di-f-butylhydrazine…
Number of citations: 21 pubs.acs.org
V Schurig, U Leyrer - Tetrahedron: Asymmetry, 1990 - Elsevier
Chloro-2.2-dimethyl-aziridine has been resolved into its enantiomerically pure invertomers by semi-preparative complexation gas chromatography at 25C. The absolute configuration …
Number of citations: 48 www.sciencedirect.com
S Reich, O Trapp, V Schurig - Journal of Chromatography A, 2000 - Elsevier
Enantioselective stopped-flow multidimensional gas chromatography (stopped-flow MDGC) is a fast and simple technique to determine enantiomerization (inversion) barriers in the gas …
Number of citations: 75 www.sciencedirect.com
M Bucciarelli, A Forni, I Moretti… - The Journal of Organic …, 1983 - ACS Publications
Chlorination at a ring nitrogen of an aziridine substrate, when carried out with tert-butyl hypochlorite or N-chlorosuccinimide in the presence of chiral trifluoromethylcarbinols, affords …
Number of citations: 22 pubs.acs.org
EJ Goethals, P Bossaer, R Deveux - Polymer Bulletin, 1981 - Springer
The polymerization of 1-benzyl-2,2-dimethylaziridine (BDMA) with triethyioxonium tetrafluoroborate (TEFB) under different reaction conditions was found to be impossible, although the …
Number of citations: 7 link.springer.com
D Lalka, WJ Jusko, TJ Bardos - Journal of Pharmaceutical Sciences, 1975 - Elsevier
Pharmacokinetic studies in dogs were performed with a series of three 2,2‐dimethylaziridine antineoplastic agents. These alkylating agents were relatively unstable in all aqueous …
Number of citations: 9 www.sciencedirect.com

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